![molecular formula C12H16Cl2O2 B14193530 2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol CAS No. 917838-91-6](/img/structure/B14193530.png)
2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol: is an organic compound characterized by the presence of two chlorine atoms, a phenol group, and an ether linkage to a 2,3-dimethylbutan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol typically involves the reaction of 2,5-dichlorophenol with 2,3-dimethylbutan-2-ol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the alcohol reacts with the phenol group, resulting in the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of catalysts and solvents that facilitate the reaction while minimizing side products is crucial for industrial production.
化学反応の分析
Types of Reactions:
Oxidation: The phenol group in 2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the phenol group or the ether linkage.
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Substituted phenolic compounds with different functional groups replacing the chlorine atoms.
科学的研究の応用
Chemistry: 2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound can be used to study the effects of chlorinated phenols on biological systems. It may serve as a model compound for investigating the toxicity and metabolic pathways of similar chlorinated phenols.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs with specific biological activities.
Industry: In industrial applications, this compound can be used as a starting material for the production of specialty chemicals, polymers, and other materials.
作用機序
The mechanism of action of 2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with target proteins, while the chlorine atoms and ether linkage may influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
2,5-Dichlorophenol: Lacks the ether linkage and the 2,3-dimethylbutan-2-yl group.
4-[(2,3-Dimethylbutan-2-yl)oxy]phenol: Lacks the chlorine atoms.
2,5-Dichloro-4-methoxyphenol: Contains a methoxy group instead of the 2,3-dimethylbutan-2-yl group.
Uniqueness: 2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol is unique due to the combination of its chlorinated phenol structure and the bulky 2,3-dimethylbutan-2-yl ether group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
917838-91-6 |
|---|---|
分子式 |
C12H16Cl2O2 |
分子量 |
263.16 g/mol |
IUPAC名 |
2,5-dichloro-4-(2,3-dimethylbutan-2-yloxy)phenol |
InChI |
InChI=1S/C12H16Cl2O2/c1-7(2)12(3,4)16-11-6-8(13)10(15)5-9(11)14/h5-7,15H,1-4H3 |
InChIキー |
BJGJHAVGZZNTAX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(C)OC1=C(C=C(C(=C1)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-](/img/structure/B14193450.png)
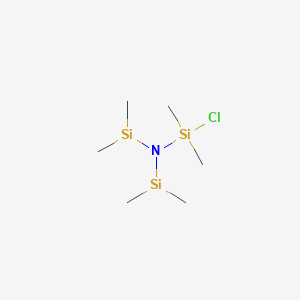
![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)
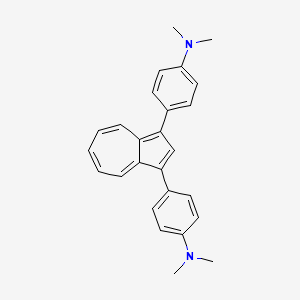
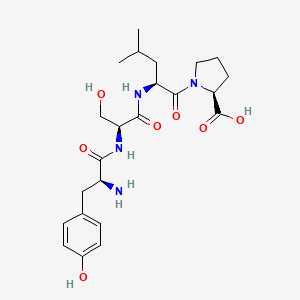
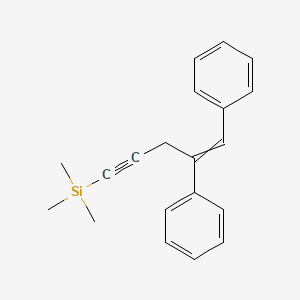
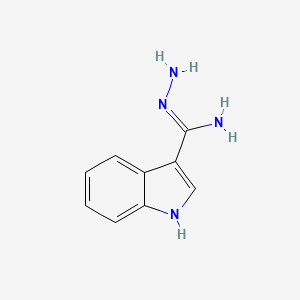
![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)
![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)
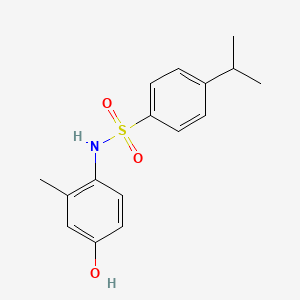
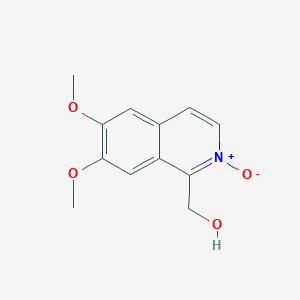
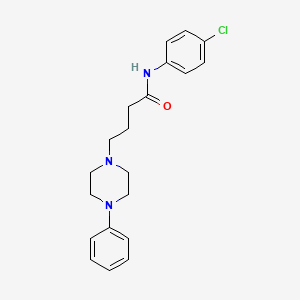
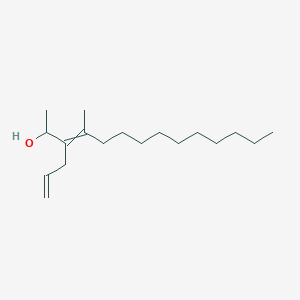
![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
